molecular formula C21H21ClN2O3S B2847171 Methyl 2-(2-naphthamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1330612-95-7

Methyl 2-(2-naphthamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2847171
CAS No.: 1330612-95-7
M. Wt: 416.92
InChI Key: IUHHNMWPOCHVPK-UHFFFAOYSA-N
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Description

Methyl 2-(2-naphthamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride: is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a thieno[2,3-c]pyridine core with a naphthamido group and a carboxylate moiety, making it a versatile molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through multiple synthetic routes, often involving multi-step organic reactions. One common approach is the condensation of appropriate precursors, such as 2-naphthoic acid and a thieno[2,3-c]pyridine derivative, followed by methylation and hydrochloride formation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with stringent control over reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of catalysts and specific solvents may also be employed to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The carboxylate group can be further oxidized to produce carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can be performed on the thieno[2,3-c]pyridine core to yield different derivatives.

  • Substitution: The naphthamido group can undergo substitution reactions with different nucleophiles or electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

  • Substitution: Nucleophiles like amines or electrophiles like alkyl halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids or their derivatives.

  • Reduction: Reduced thieno[2,3-c]pyridine derivatives.

  • Substitution: Substituted naphthamido derivatives.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways and interactions.

Industry: Use in the synthesis of advanced materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The exact mechanism of action of this compound depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would be determined by the biological context in which the compound is used.

Comparison with Similar Compounds

  • 2-Methylnaphthalene: A simpler aromatic hydrocarbon with a similar naphthalene core.

  • Thieno[2,3-c]pyridine derivatives: Other compounds with a similar thieno[2,3-c]pyridine structure but different substituents.

Properties

IUPAC Name

methyl 6-methyl-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S.ClH/c1-23-10-9-16-17(12-23)27-20(18(16)21(25)26-2)22-19(24)15-8-7-13-5-3-4-6-14(13)11-15;/h3-8,11H,9-10,12H2,1-2H3,(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHHNMWPOCHVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC4=CC=CC=C4C=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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